molecular formula C24H23NO B4980361 2,2-bis(4-methylphenyl)-N-phenylcyclopropane-1-carboxamide

2,2-bis(4-methylphenyl)-N-phenylcyclopropane-1-carboxamide

Cat. No.: B4980361
M. Wt: 341.4 g/mol
InChI Key: IOVFDNQJFQYTGF-UHFFFAOYSA-N
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Description

2,2-bis(4-methylphenyl)-N-phenylcyclopropane-1-carboxamide is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a cyclopropane ring, which is known for its strain and reactivity, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis(4-methylphenyl)-N-phenylcyclopropane-1-carboxamide typically involves the reaction of 4-methylbenzyl chloride with phenylcyclopropanecarboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,2-bis(4-methylphenyl)-N-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the cyclopropane ring can be opened under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

2,2-bis(4-methylphenyl)-N-phenylcyclopropane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2-bis(4-methylphenyl)-N-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The cyclopropane ring’s strain makes it reactive, allowing it to interact with enzymes and receptors in biological systems. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-bis(4-methylphenyl)hexafluoropropane
  • Bis(4-hydroxyphenyl)methane
  • 2,2-bis(4-hydroxy-3-methylphenyl)propane

Uniqueness

2,2-bis(4-methylphenyl)-N-phenylcyclopropane-1-carboxamide is unique due to its cyclopropane ring, which imparts significant strain and reactivity

Properties

IUPAC Name

2,2-bis(4-methylphenyl)-N-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO/c1-17-8-12-19(13-9-17)24(20-14-10-18(2)11-15-20)16-22(24)23(26)25-21-6-4-3-5-7-21/h3-15,22H,16H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVFDNQJFQYTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2C(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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